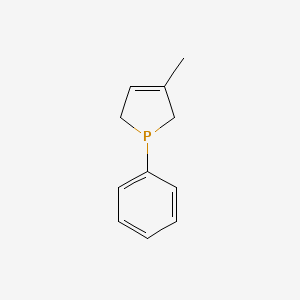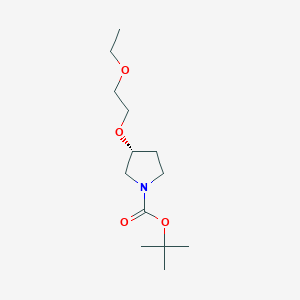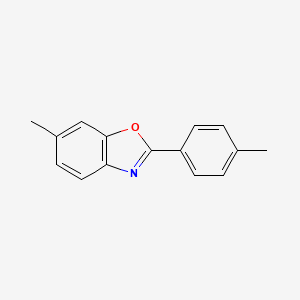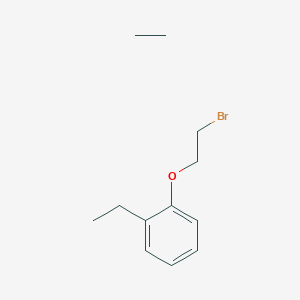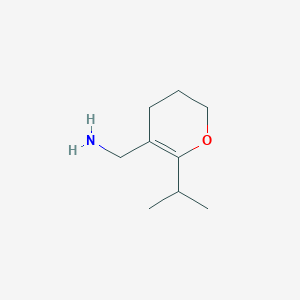
(6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine: is a chemical compound that belongs to the class of pyran derivatives Pyrans are six-membered heterocyclic compounds containing one oxygen atom This particular compound is characterized by the presence of an isopropyl group and a methanamine group attached to the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine can be achieved through several methods. One common approach involves the use of 3,4-dihydro-2H-pyran as a starting material. The isopropyl group can be introduced via alkylation reactions, while the methanamine group can be added through reductive amination. Specific reaction conditions, such as the choice of catalysts and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high efficiency and scalability. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its structural features can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine.
5,6-Dihydro-2H-pyran-2-one: Another pyran derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(6-propan-2-yl-3,4-dihydro-2H-pyran-5-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-7(2)9-8(6-10)4-3-5-11-9/h7H,3-6,10H2,1-2H3 |
Clé InChI |
UANMTMYQGKAAED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(CCCO1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12819317.png)
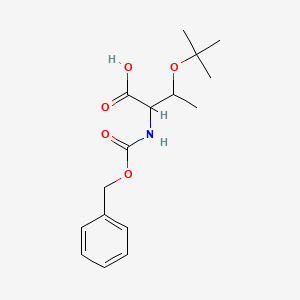
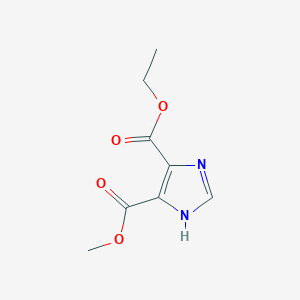
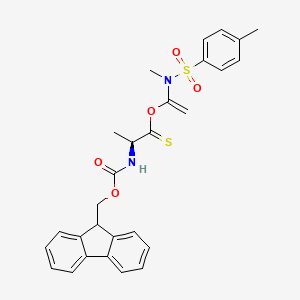
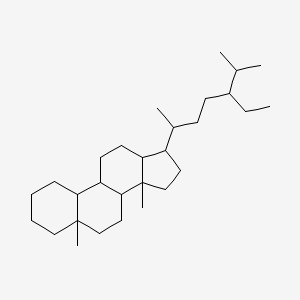
![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)
